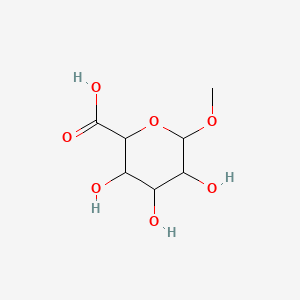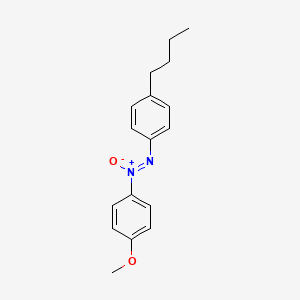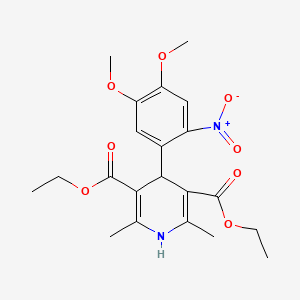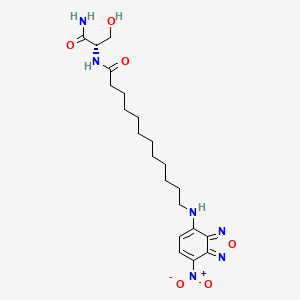
C12 NBD-Ceramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C12 NBD-Ceramide, also known as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine, is a fluorescent analog of ceramide. It is widely used in biochemical and cell biology research due to its ability to mimic natural ceramides while being easily detectable through fluorescence. The compound has a molecular formula of C36H61N5O6 and a molecular weight of 659.90 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C12 NBD-Ceramide typically involves the coupling of a fluorescent moiety, 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD), with a ceramide backbone. The process begins with the preparation of NBD-amino-dodecanoic acid, which is then coupled with D-erythro-sphingosine under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in liquid or powder form and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions
C12 NBD-Ceramide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s behavior and interactions in biological systems.
Common Reagents and Conditions
Hydrolysis: Catalyzed by ceramidases, resulting in the formation of sphingosine and fatty acids.
Oxidation: Involves oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized ceramide derivatives.
Substitution: Typically involves nucleophilic substitution reactions where the NBD group can be replaced or modified
Major Products Formed
Hydrolysis: Sphingosine and fatty acids.
Oxidation: Oxidized ceramide derivatives.
Substitution: Modified ceramide analogs with different functional groups
科学的研究の応用
C12 NBD-Ceramide is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in cell biology to investigate ceramide metabolism, signaling pathways, and apoptosis.
Medicine: Utilized in research on neurodegenerative diseases, cancer, and other conditions where ceramide plays a crucial role.
Industry: Applied in the development of diagnostic tools and therapeutic agents
作用機序
C12 NBD-Ceramide exerts its effects by mimicking natural ceramides in biological systems. It interacts with various molecular targets, including ceramidases, sphingomyelin synthases, and ceramide kinases. These interactions influence cellular processes such as apoptosis, cell differentiation, and stress responses. The fluorescent NBD group allows for easy tracking and visualization of the compound’s distribution and activity within cells .
類似化合物との比較
C12 NBD-Ceramide is unique due to its fluorescent properties, which distinguish it from other ceramide analogs. Similar compounds include:
C6 NBD-Ceramide: A shorter-chain analog with similar fluorescent properties.
C12 NBD-Glucosyl Ceramide: A glucosylated derivative used to study glycosphingolipid metabolism.
C12 NBD-Phytosphingosine: A phytosphingosine analog with a fluorescent NBD group
These compounds share similar applications but differ in their specific interactions and effects within biological systems.
特性
分子式 |
C21H32N6O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C21H32N6O6/c22-21(30)16(14-28)24-18(29)10-8-6-4-2-1-3-5-7-9-13-23-15-11-12-17(27(31)32)20-19(15)25-33-26-20/h11-12,16,23,28H,1-10,13-14H2,(H2,22,30)(H,24,29)/t16-/m0/s1 |
InChIキー |
VEJASPOHDYYWFW-INIZCTEOSA-N |
異性体SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N |
正規SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCC(=O)NC(CO)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


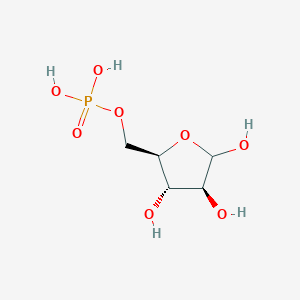
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)
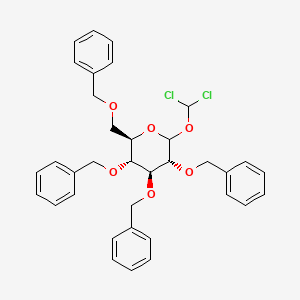
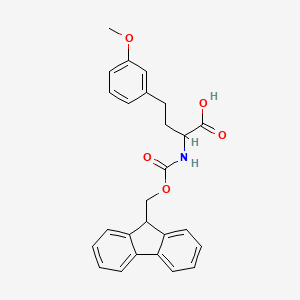

![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
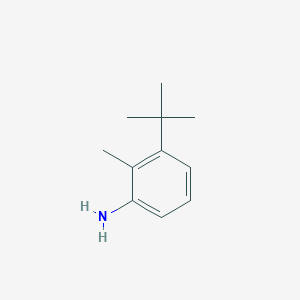
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
